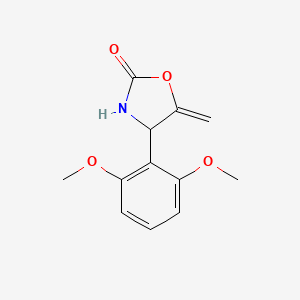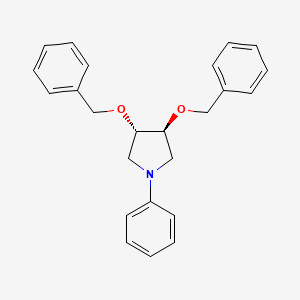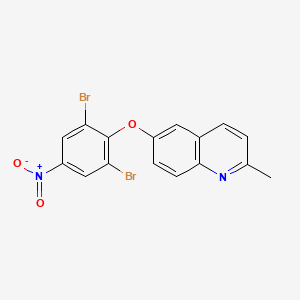
L-Asparaginyl-L-prolyl-L-histidyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acids: asparagine, proline, histidine, and proline. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may include additional purification steps such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Asparaginyl-L-prolyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as the histidine residue.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products Formed
Hydrolysis: Produces individual amino acids (asparagine, proline, histidine, and proline).
Oxidation: Can lead to the formation of oxidized histidine derivatives.
Reduction: Results in the reduction of any disulfide bonds present.
科学的研究の応用
L-Asparaginyl-L-prolyl-L-histidyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Asparaginyl-L-prolyl-L-histidyl-L-proline depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of cellular events. For example, this peptide may interact with cell surface receptors, triggering intracellular signaling pathways that result in various physiological responses.
類似化合物との比較
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Proline, L-seryl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-valyl-L-arginyl-L-prolyl-L-isoleucyl-L-histidyl-L-isoleucyl-L-tryptophyl
Uniqueness
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biological properties. The presence of histidine, for example, can influence the peptide’s ability to bind to metal ions and participate in enzymatic reactions.
特性
CAS番号 |
851220-75-2 |
|---|---|
分子式 |
C20H29N7O6 |
分子量 |
463.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H29N7O6/c21-12(8-16(22)28)18(30)26-5-1-3-14(26)17(29)25-13(7-11-9-23-10-24-11)19(31)27-6-2-4-15(27)20(32)33/h9-10,12-15H,1-8,21H2,(H2,22,28)(H,23,24)(H,25,29)(H,32,33)/t12-,13-,14-,15-/m0/s1 |
InChIキー |
VNKNFLCZTCANLW-AJNGGQMLSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


